REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[O:17](C(OC(C)(C)C)=O)[C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=O.CCOC(C)=O>C1COCC1.O>[C:21]([O:20][C:18](=[O:17])[NH:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([Br:2])=[CH:4][CH:5]=1)([CH3:24])([CH3:23])[CH3:22] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
2.225 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (20 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (2×20 mL) and saturated aqueous NaCl (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was further dried in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1=CC=C(C=C1)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 90.9% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |